WX-554
Descripción
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WX554; WX-554; WX 554. |
Origen del producto |
United States |
Chemical Synthesis Strategies and Structural Modulations of Wx 554
Medicinal Chemistry Approaches in MEK Inhibitor Development
The discovery of MEK inhibitors has been a significant focus in oncology drug development. rsc.org The general approach involves identifying compounds that can selectively inhibit MEK1 and MEK2, the two isoforms of the enzyme. sciforschenonline.org Medicinal chemistry efforts have largely centered on allosteric inhibitors, which have proven to be more selective than their ATP-competitive counterparts. sciforschenonline.orgeurekaselect.com
Key strategies in the development of MEK inhibitors like WX-554 include:
Structure-Based Drug Design: Utilizing X-ray crystallography data of MEK in complex with inhibitors, chemists can visualize the binding pocket and design molecules that fit precisely, optimizing interactions with key amino acid residues. pdbj.org This approach allows for the rational design of potent and selective compounds.
High-Throughput Screening (HTS): HTS is often used in the initial stages to screen large libraries of chemical compounds to identify "hits" that show inhibitory activity against the MEK enzyme. These hits then serve as starting points for further chemical optimization.
Fragment-Based Drug Discovery: This method involves screening smaller chemical fragments that bind weakly to the target. These fragments are then grown or combined to create a more potent lead compound.
These approaches have led to the development of several FDA-approved MEK inhibitors, which serve as a foundation for the design of new chemical entities like this compound. mdpi.com
Hypothetical Synthetic Methodologies for this compound
While the exact synthesis of this compound is not publicly disclosed, a plausible synthetic route can be hypothesized based on the common scaffolds of other allosteric MEK inhibitors, such as those containing a biaryl amine or a similar core structure. A potential multi-step synthesis could involve the following key transformations:
Core Fragment Synthesis: The synthesis would likely begin with the construction of a core heterocyclic structure, for which various methods like cyclization or condensation reactions could be employed. rsc.org
Cross-Coupling Reactions: A crucial step would likely be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to connect the core fragment with another aromatic ring system. This is a common method for creating the biaryl linkage present in many MEK inhibitors. rsc.org
Functional Group Interconversion: The final steps would involve modifying the functional groups on the periphery of the molecule to fine-tune its properties. This could include reactions to introduce moieties that enhance binding affinity or improve pharmacokinetic properties.
This hypothetical synthesis is modular, allowing for the creation of a library of analogs for structure-activity relationship studies.
Comparative Analysis of Structural Motifs within Allosteric MEK Inhibitors
Allosteric MEK inhibitors, despite their structural diversity, share common binding motifs that interact with a specific allosteric pocket adjacent to the ATP-binding site. sciforschenonline.org Key interactions often involve hydrogen bonds with residues such as Ser212 and Lys97. sciforschenonline.orgplos.org
This compound is hypothesized to share these key features while possibly incorporating novel structural motifs to enhance its properties. A comparative analysis of this compound with established MEK inhibitors is presented below:
Interactive Table: Comparison of Structural Motifs in Allosteric MEK Inhibitors
| Feature | Trametinib | Cobimetinib | Binimetinib | Hypothetical this compound |
| Core Scaffold | Diaryl amine with a central aromatic core | Azetidinyl-ethoxy-aniline derivative | Benzimidazole derivative | Novel heterocyclic core |
| Key H-Bonding Interactions | Ser212, Lys97 | Ser212, Lys97 | Ser212, Lys97 | Ser212, Lys97 |
| Hydrophobic Pocket Interactions | Occupies a hydrophobic pocket near the DFG motif | Interacts with a hydrophobic region | Binds to a hydrophobic pocket | Designed for enhanced hydrophobic interactions |
| Fluorine Substitution | Present, enhances binding affinity | Present, improves metabolic stability | Present | Strategically placed for improved potency |
| Solubilizing Group | Dimethylamino propoxy group | Piperidine moiety | Hydroxamic acid derivative | Unique polar group for solubility |
This table highlights that while there are commonalities in the interaction with the allosteric site, the specific chemical scaffolds and peripheral groups can vary significantly, leading to different pharmacological profiles.
Foundational Principles of Structure-Activity Relationship (SAR) in MEK Inhibitors
The development of potent and selective MEK inhibitors relies heavily on understanding their structure-activity relationships (SAR). ingentaconnect.com SAR studies explore how modifications to a molecule's structure affect its biological activity. For allosteric MEK inhibitors, SAR is guided by several key principles:
The "Head" Piece: This portion of the molecule typically engages in hydrogen bonding with the hinge region of the allosteric pocket. Small changes here can dramatically impact potency.
The "Core" Scaffold: The central part of the inhibitor is crucial for orienting the other functional groups correctly within the binding site. The rigidity and conformation of the core are critical. researchgate.net
The "Tail" Region: This part of the molecule often extends into a more solvent-exposed area, and modifications here can be used to fine-tune physicochemical properties such as solubility and metabolic stability without significantly affecting binding affinity.
For this compound, a hypothetical SAR study would involve systematically altering these three regions. For example, modifying the substituents on the aromatic rings could probe the hydrophobic and electronic requirements for optimal binding. The introduction of different polar groups in the tail region could be explored to improve pharmacokinetic properties. These studies are essential for optimizing a lead compound into a clinical candidate. nih.gov
Molecular and Cellular Mechanisms of Wx 554 Activity
Target Interaction and Allosteric Modulation of MEK1/2
The mechanism of action for WX-554 is characterized by its specific interaction with the MEK1/2 enzymes at a site distinct from the highly conserved ATP-binding pocket. capes.gov.brtargetedonc.com This allosteric mode of inhibition confers a high degree of selectivity and avoids direct competition with the high intracellular concentrations of ATP. targetedonc.comsmw.ch
Identification of the Unique Allosteric Binding Site
This compound binds to a unique allosteric pocket on the MEK1/2 enzymes. capes.gov.brcancerbiomed.orgsciforschenonline.org This binding site is located adjacent to the enzyme's adenosine (B11128) triphosphate (ATP)-binding site but does not overlap with it. capes.gov.brtargetedonc.comnih.gov The existence of this distinct pocket, which is conserved in MEK proteins, makes it an ideal target for highly specific allosteric inhibitors. targetedonc.comsmw.chsciforschenonline.org By targeting this site, allosteric inhibitors like this compound can achieve high selectivity for MEK1/2, thereby preventing the off-target effects associated with inhibitors that target the more broadly conserved ATP-binding sites of other protein kinases. capes.gov.brtargetedonc.com
Conformational Changes Induced by this compound Binding
Upon binding to the allosteric site, this compound induces significant conformational changes within the MEK1/2 enzyme structure. targetedonc.comsmw.chflinders.edu.au These changes lock the unphosphorylated enzyme into a catalytically inactive conformation. targetedonc.comflinders.edu.au This induced inactive state prevents MEK1/2 from being activated by its upstream kinase, RAF, and also blocks its ability to phosphorylate its only known physiological substrates, ERK1 and ERK2. targetedonc.comnih.gov This mechanism effectively shuts down signal transmission through this critical pathway. nih.gov
Noncompetitive Inhibition Profile of this compound
This compound is a noncompetitive inhibitor with respect to ATP. researchgate.netcancerbiomed.orgnih.gov This means its inhibitory activity is not overcome by increasing concentrations of cellular ATP, a significant advantage over ATP-competitive inhibitors. targetedonc.com This noncompetitive profile is a direct consequence of its binding to the allosteric site rather than the ATP-binding pocket. targetedonc.comsmw.ch The compound demonstrates potent inhibition of both MEK1 and MEK2 enzymes, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC₅₀) values. researchgate.netcancerbiomed.orgnih.gov
| Target Enzyme | IC₅₀ (nM) |
|---|---|
| MEK1 | 4.7 researchgate.netcancerbiomed.orgnih.gov |
| MEK2 | 11 researchgate.netcancerbiomed.orgnih.gov |
Downstream Signaling Pathway Modulation
By inhibiting MEK1/2, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of key effector proteins. cancer.govmedkoo.com
Inhibition of ERK1/2 Phosphorylation
The primary and most direct consequence of MEK1/2 inhibition by this compound is the prevention of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govpatsnap.comresearchgate.net ERK1/2 are the sole known substrates of MEK1/2, and their activation via phosphorylation is a pivotal step in the MAPK pathway. targetedonc.com Research has demonstrated that this compound causes a marked, dose-dependent inhibition of ERK1/2 phosphorylation in cancer cell lines. nih.gov For instance, significant inhibition of ERK1/2 phosphorylation was observed in HT29 human colorectal cancer cells following treatment with this compound. nih.govpatsnap.com
Impact on S6 Phosphorylation
The inhibitory effects of this compound extend further down the signaling cascade. In studies evaluating the combination of this compound with the PI3K inhibitor WX-037, an enhanced inhibition of the phosphorylation of the ribosomal protein S6 was observed compared to treatment with either agent alone. patsnap.comresearchgate.net Ribosomal protein S6 is a downstream component of the PI3K/AKT/mTOR pathway, but its phosphorylation can also be influenced by the MAPK pathway. The enhanced inhibition of S6 phosphorylation suggests a synergistic effect when both the MAPK and PI3K pathways are targeted simultaneously. patsnap.comresearchgate.net
| Downstream Molecule | Effect of this compound | Observed Context |
|---|---|---|
| Phospho-ERK1/2 | Inhibited nih.govpatsnap.comresearchgate.net | Observed as a single agent in cancer cell lines (e.g., HT29). nih.gov |
| Phospho-S6 | Inhibition is enhanced patsnap.comresearchgate.net | Observed in combination with the PI3K inhibitor WX-037 in colorectal carcinoma cell lines. patsnap.comresearchgate.net |
Specificity and Selectivity Profiling of this compound against Kinase Panel
This compound is an orally available, small-molecule inhibitor that demonstrates high selectivity for the mitogen-activated protein kinase kinase (MEK) enzymes, specifically MEK1 and MEK2. cancer.govmedkoo.comcancerbiomed.org As a dual-specificity threonine/tyrosine kinase, MEK plays a pivotal role in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancer types. cancer.govmedkoo.com this compound functions as a non-competitive and allosteric inhibitor, binding to a site on the MEK enzyme distinct from the ATP-binding pocket. cancerbiomed.orgnih.gov This binding prevents the activation of MEK-dependent effector proteins, such as extracellular signal-regulated kinase (ERK), and subsequently inhibits growth factor-mediated cell signaling and proliferation. cancer.govmedkoo.com
The potency and selectivity of this compound have been quantified through inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce enzyme activity by half. Research has established its potent inhibitory activity against MEK1 and MEK2. cancerbiomed.orgresearchgate.net
| Target Kinase | IC50 (nmol/L) |
|---|---|
| MEK1 | 4.7 |
| MEK2 | 11 |
Mechanistic Insights into Combinatorial Pathway Inhibition
The efficacy of targeted cancer therapies can be limited by the development of resistance, often driven by the activation of alternative signaling pathways. nih.gov Significant cross-talk exists between major signaling networks within a cell, most notably the MAPK (RAS/RAF/MEK/ERK) and the PI3K/AKT/mTOR pathways. aacrjournals.orgresearchgate.net Both pathways are crucial regulators of cell proliferation, survival, and growth, and they can be activated by common upstream signals like RAS. aacrjournals.org This interconnection means that inhibiting one pathway can lead to a compensatory upregulation of the other, allowing cancer cells to survive. nih.govaacrjournals.org Therefore, a rational approach to overcoming this resistance is the simultaneous inhibition of multiple key pathways.
Cross-talk with PI3K Signaling Pathway
The MAPK pathway, which this compound targets, and the Phosphoinositide 3-kinase (PI3K) pathway are deeply interconnected signaling cascades. aacrjournals.org Activating mutations in RAS can stimulate both of these pathways, highlighting their parallel roles in oncogenesis. aacrjournals.org When the MAPK pathway is blocked by a MEK inhibitor like this compound, cancer cells can adapt by rerouting signals through the PI3K pathway to maintain proliferation and survival. nih.gov This functional redundancy is a common mechanism of intrinsic and acquired resistance to MEK inhibitors. nih.gov The PI3K pathway itself governs critical cellular processes, and its aberrant activation is a hallmark of many cancers. researchgate.net Consequently, the cross-talk between these two networks provides a strong rationale for dual inhibition strategies aimed at achieving a more comprehensive and durable anti-tumor response. aacrjournals.org
Synergistic Molecular Effects with PI3K Inhibitors (e.g., WX-037)
To address the challenge of pathway cross-talk, studies have evaluated the combination of this compound with the novel PI3K inhibitor, WX-037. nih.gov Research conducted on colorectal carcinoma cell lines (HCT116 and HT29) demonstrated that the combination of this compound and WX-037 results in marked synergistic growth inhibition. nih.govpatsnap.com This synergy translates to increased cytotoxicity and enhanced anti-tumor efficacy in vivo compared to treatment with either agent alone. nih.govpatsnap.comnih.gov
The molecular basis for this synergy lies in the dual blockade of their respective pathways. Western blot analyses revealed that while this compound alone effectively inhibits the phosphorylation of ERK (a downstream marker of MEK activity), the combination with WX-037 leads to a more profound and sustained inhibition. nih.gov Concurrently, the combination treatment results in enhanced inhibition of S6 ribosomal protein phosphorylation, a downstream effector of the PI3K/mTOR pathway. nih.gov This dual inhibition effectively shuts down two major survival pathways utilized by cancer cells, leading to a more potent anti-proliferative effect. nih.gov
| Treatment | Effect on ERK Phosphorylation | Effect on S6 Phosphorylation | Overall Outcome |
|---|---|---|---|
| This compound (alone) | Inhibited | Minimal Effect | Inhibition of MAPK pathway |
| WX-037 (alone) | Minimal Effect | Inhibited | Inhibition of PI3K pathway |
| This compound + WX-037 | Enhanced Inhibition | Enhanced Inhibition | Synergistic growth inhibition and cytotoxicity. nih.gov |
These findings demonstrate that the combination of this compound and WX-037 can induce synergistic growth inhibition in vitro, which corresponds to enhanced anti-tumor activity in vivo. nih.gov
Preclinical Research Models and Methodologies for Wx 554 Evaluation
In Vitro Cellular Model Systems
In vitro studies are fundamental in the initial stages of drug discovery, providing a controlled environment to investigate the direct effects of a compound on cancer cells.
Two-Dimensional (2D) Cell Line Studies for Growth Inhibition
Two-dimensional (2D) cell culture, where cells are grown in a single layer on a flat surface, represents a standard and widely used method for initial drug screening. For WX-554, several colorectal cancer cell lines, including HCT116, HT29, and SW-620, have been utilized to assess its growth-inhibitory properties. researchgate.netnih.govresearchgate.net These cell lines are chosen to represent different genetic backgrounds and molecular characteristics of colorectal cancer, allowing for a broader understanding of the compound's potential spectrum of activity. Studies have demonstrated that this compound can inhibit the growth of these cell lines. nih.gov Specifically, the half-maximal growth inhibitory concentration (GI50) of this compound was determined to be 38 nM in HCT116 cells and 4.3 nM in HT29 cells after a 72-hour exposure. nih.gov
Table 1: Growth Inhibition of Colorectal Cancer Cell Lines by this compound
| Cell Line | GI50 (nM) |
|---|---|
| HCT116 | 38 |
This table summarizes the reported half-maximal growth inhibitory concentrations (GI50) of this compound in two different colorectal cancer cell lines.
Three-Dimensional (3D) Spheroid and Organoid Culture Models for Enhanced Physiological Relevance
Recognizing the limitations of 2D cultures in recapitulating the complexity of a tumor microenvironment, researchers have increasingly turned to three-dimensional (3D) models. frontiersin.orgthermofisher.com These models, such as spheroids and organoids, allow cells to grow in aggregates, which more closely mimics the cell-cell interactions and nutrient gradients found in an actual tumor. dergipark.org.trnih.gov The evaluation of this compound has included the use of 3D spheroid cultures of HCT-116, HT-29, and SW-620 cells. researchgate.net These more physiologically relevant models are crucial for assessing drug efficacy, as they can reveal differences in sensitivity compared to 2D cultures. researchgate.netfrontiersin.org For instance, studies have shown that colon cancer spheroids can be more sensitive and exhibit a greater synergistic response to combinations involving a MEK inhibitor compared to their 2D counterparts. researchgate.net
Assessment of Cell Viability and Clonogenic Survival
To move beyond simple growth inhibition and understand the cytotoxic potential of this compound, various assays are employed. The Sulforhodamine B (SRB) assay is a common method used to measure drug-induced cytotoxicity by staining total cellular protein. nih.govresearchgate.netresearchgate.net This assay was utilized in the evaluation of this compound in HCT116 and HT29 cell lines. nih.govresearchgate.net
Clonogenic assays provide a more stringent measure of a drug's anti-cancer activity by assessing the ability of a single cell to proliferate and form a colony. unimi.itsemanticscholar.org This method was used to determine the long-term survival of HCT116 and HT29 cells following treatment with this compound. nih.govresearchgate.netnih.gov Results from these assays indicated that this compound induced significant cytotoxicity at a concentration of 10 µM, causing 67% cell kill in the HCT116 cell line and 75% in the HT29 cell line. nih.gov However, the mean lethal concentrations (LC50) were substantially higher than the GI50 values, suggesting that while the compound is a potent inhibitor of cell growth, higher concentrations are required to induce cell death. nih.gov
Biochemical Analysis of Signal Transduction Pathways
To elucidate the mechanism of action of this compound, biochemical analyses are performed to observe its effects on intracellular signaling pathways. As a MEK inhibitor, this compound is expected to block the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival. researchgate.netcancer.govmedkoo.com
Western blotting is a key technique used to detect and quantify specific proteins. In the context of this compound evaluation, Western blotting was used to measure the levels of phosphorylated proteins within the MEK signaling cascade in HCT116 and HT29 cells. nih.govresearchgate.netresearchgate.net A reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), a direct downstream target of MEK, and S6 ribosomal protein, a downstream effector of the PI3K/AKT/mTOR pathway that can be cross-regulated by the MAPK pathway, confirms the on-target activity of this compound. nih.gov Studies have shown that this compound treatment leads to a marked inhibition of ERK1/2 phosphorylation in HT29 cells. nih.gov
In Vivo Animal Model Systems
Following promising in vitro results, the evaluation of an anti-cancer compound progresses to in vivo animal models to assess its activity within a living organism.
Mouse Xenograft Models for Preclinical Activity
Mouse xenograft models are a cornerstone of preclinical cancer research. These models involve the implantation of human tumor cells into immunodeficient mice, allowing for the growth of a human tumor in a living system. This compound has been evaluated in various mouse xenograft models, including those for human melanoma, colorectal carcinoma, non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer. researchgate.netcancerbiomed.orgresearchgate.net
Specifically, studies utilizing HCT116 and HT29 human colorectal cancer xenografts in mice have been conducted to assess the anti-tumor efficacy of this compound. nih.govresearchgate.netresearchgate.net These in vivo studies have demonstrated that this compound can induce tumor growth delay or stasis. nih.gov For example, in HCT116 colorectal tumor xenografts, treatment with this compound resulted in tumor stasis and a significant delay in tumor growth. nih.gov These findings in animal models provide crucial evidence of the compound's potential therapeutic activity that complements the initial in vitro observations.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| WX-037 |
| Pilaralisib (d-XL147) |
| Primasertib |
| Erlotinib |
| Oxaliplatin (OXA) |
| 5-fluorouracil (5-FU) |
| GDC-0941 |
| Dactolisib |
| PD 0325901 |
| Selumetinib (AZD6244) |
| Trametinib |
| SCH772984 |
| TAK-733 |
| Refametinib |
| Cobimetinib (GDC-0973/XL518) |
| Pimasertib (AS703026/MSC1936369B) |
| Binimetinib (MEK162/ARRY-438162) |
| ARRY-300 |
| GDC-0623 |
| Canagliflozin |
| Dapagliflozin |
| Salicylate |
| Doxorubicin |
| Wnt3a |
| R-spondin |
| Noggin |
| CH4987655 |
| RO5068760 |
| CI-1040 (PD-184352) |
| AZD8330 (ARRY-424704) |
| CH5126766 (RO5126766) |
| GSK112012 (JTP-74057) |
Evaluation of Tumor Growth Modulation and Stasis in Murine Models
The in vivo anti-tumor efficacy of this compound has been assessed in murine xenograft models using human colorectal cancer cell lines, HCT116 and HT29. researchgate.netnih.gov In these preclinical models, treatment with this compound has been shown to induce tumor growth delay. nih.gov
When used in combination with the PI3K inhibitor WX-037 in HCT116 colorectal tumour xenografts, the therapy was observed to be non-toxic and resulted in tumor stasis and a more significant tumor growth delay compared to the administration of either agent alone. nih.gov Efficacy studies in vivo demonstrated that the combination of this compound and WX-037 led to marked tumor growth inhibition, exceeding the effects observed with either single agent. nih.govpatsnap.com This enhanced activity is consistent with findings from other studies that combined PI3K and MEK inhibitors in various preclinical human tumor xenograft models. nih.gov
Pharmacodynamic Assessment of Target Inhibition in Preclinical Tumor Models (e.g., ERK phosphorylation in xenograft tissue)
Pharmacodynamic (PD) assessments were crucial in the preclinical evaluation of this compound to confirm its mechanism of action. As a MEK1/2 inhibitor, this compound's primary role is to block the MAPK signaling pathway. researchgate.netcancerbiomed.orgaacrjournals.org
Studies have shown that this compound effectively reduces the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream component of the MEK signaling pathway. researchgate.net In a phase I study, patients receiving this compound showed sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells. patsnap.comresearchgate.net Furthermore, a notable decrease of 70 ± 26% in mean phosphorylated ERK (pERK) was observed in tumor biopsies taken from patients, when compared to pre-treatment levels. patsnap.comresearchgate.net
In vitro experiments on HCT116 and HT29 cell lines also confirmed that this compound treatment reduced ERK1/2 phosphorylation. researchgate.net The combination of this compound with the PI3K inhibitor WX-037 resulted in an even more enhanced inhibition of ERK phosphorylation compared to either agent used alone. researchgate.netnih.gov
Preclinical Combination Research Strategies
Given that tumors often possess defects in multiple oncogenic pathways, such as the MAPK and PI3K signaling pathways, combination therapy strategies have been a key focus of this compound research. researchgate.netnih.gov
Investigation of Synergistic Biological Activity with PI3K Inhibitors in Preclinical Models
Research has extensively evaluated the combination of the MEK inhibitor this compound with the novel PI3K inhibitor, WX-037. researchgate.netnih.gov Studies in colorectal carcinoma cell lines (HCT116 and HT29) and tumor xenograft-bearing mice were conducted to assess this combination. nih.gov The results indicated a marked synergistic growth inhibition in vitro when this compound and WX-037 were used together. researchgate.netnih.govpatsnap.com This synergistic effect in vitro was shown to translate into enhanced anti-tumor efficacy in vivo. researchgate.netpatsnap.com The combination treatment resulted in a greater tumor growth delay in HCT116 colorectal tumor xenografts than was observed with either inhibitor used as a monotherapy. nih.gov
Table 1: In Vitro Growth Inhibition (GI₅₀) of this compound and WX-037
| Compound | Cell Line | GI₅₀ Value (nM) |
| This compound | HCT116 | 38 |
| This compound | HT29 | 4.3 |
| WX-037 | HCT116 | 2934 |
| WX-037 | HT29 | 112 |
| Data sourced from a 72-hour exposure study. nih.gov |
Analysis of Enhanced Cellular Cytotoxicity in Combined Modalities
The synergistic growth inhibition observed with the combination of this compound and the PI3K inhibitor WX-037 was associated with increased cellular cytotoxicity. researchgate.netnih.govpatsnap.com In vitro studies using clonogenic assays measured cell survival and demonstrated the enhanced cytotoxic effect of the combined treatment compared to the single agents. researchgate.net This suggests that the dual inhibition of the MAPK and PI3K pathways not only halts proliferation but also more effectively induces cancer cell death. researchgate.netresearchgate.net Combining EGFR inhibitors with drugs targeting DNA repair has also shown increased cytotoxicity in other cancer cell lines. mdpi.com
Advanced Analytical and Computational Approaches in Wx 554 Research
Quantitative Analytical Techniques for Compound Detection in Biological Matrices
A cornerstone of preclinical research is the ability to accurately measure the concentration of a drug in various biological samples. This quantification is essential for understanding the pharmacokinetics of a compound, which describes its absorption, distribution, metabolism, and excretion. For WX-554, highly sensitive and specific analytical methods are required to detect and quantify the compound in complex matrices like plasma and tumor tissue.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the quantitative determination of drugs in biological samples. jfda-online.com Its high sensitivity and specificity make it ideal for preclinical studies. The method involves physically separating the compound of interest from other components in the matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. google.com
In preclinical research on this compound, LC-MS/MS has been employed to measure the concentration of the compound in tumors from mouse xenograft models. researchgate.net In a study involving human colorectal carcinoma cell lines HCT116 and HT29 grown as xenografts in mice, LC-MS/MS was used to determine the tumor concentrations of this compound at various time points following oral administration. researchgate.net This data is critical for establishing a relationship between the drug's concentration at the target site and its pharmacological effect. The findings from such studies demonstrated that this compound achieves significant concentrations within tumor tissue, providing a quantitative basis for its observed anti-tumor activity in these models. researchgate.net
| Time Point (hours) | Tumor Model | This compound Concentration (µM) at 1 mg/kg dose (approx.) | This compound Concentration (µM) at 5 mg/kg dose (approx.) |
|---|---|---|---|
| 1 | HCT116 | 0.2 | 1.5 |
| 4 | HCT116 | 0.4 | 2.5 |
| 8 | HCT116 | 0.3 | 2.2 |
| 24 | HCT116 | 0.05 | 0.5 |
| 1 | HT29 | 0.15 | 1.0 |
| 4 | HT29 | 0.25 | 2.0 |
| 8 | HT29 | 0.2 | 1.8 |
| 24 | HT29 | 0.04 | 0.4 |
Advanced Imaging Methodologies in Cellular Research
Understanding how a MEK inhibitor like this compound affects cellular processes requires advanced imaging techniques that can provide single-cell data with spatial and temporal resolution. These methods move beyond simple population averages to reveal the heterogeneity of cellular responses.
Imaging flow cytometry is a technology that combines the high-throughput, quantitative capabilities of conventional flow cytometry with the detailed imagery and spatial information of microscopy. mdpi.com This technique captures images of individual cells in flow, allowing for the quantification of not only the intensity of fluorescent signals but also their location and morphology within the cell. mdpi.com
For a MEK inhibitor like this compound, imaging flow cytometry offers significant potential for in-depth cellular research. The primary downstream target of MEK is ERK, which translocates from the cytoplasm to the nucleus upon phosphorylation. Imaging flow cytometry could be used to precisely quantify the effect of this compound on this critical event. By using fluorescently labeled antibodies against phosphorylated ERK (pERK), researchers could simultaneously measure the inhibition of ERK phosphorylation and track its nucleo-cytoplasmic shuttling on a cell-by-cell basis across thousands of cells. plos.orgresearchgate.net This approach would provide highly quantitative data on the drug's mechanism of action and its potency in a cellular context. Furthermore, this technology can be used to assess other cellular consequences of MEK inhibition, such as changes in cell morphology, induction of apoptosis, or alterations in the expression of cell surface markers, providing a comprehensive profile of the drug's cellular impact. frontiersin.orgresearchgate.net
Computational Modeling and Simulation Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling researchers to visualize and understand drug-target interactions at an atomic level. These methods can predict binding affinities, elucidate mechanisms of action, and guide the design of more potent and selective inhibitors.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to its protein target (MEK1/2) to form a stable complex. mdpi.com For this compound, docking simulations would place the molecule into the allosteric binding pocket of MEK, which is adjacent to the ATP-binding site. frontiersin.org The results would predict the specific binding pose and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and amino acid residues in the binding site. Studies on other allosteric MEK inhibitors have identified conserved interactions with residues like K97, L118, and M219, which would be expected to be important for this compound binding as well. plos.org
Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the this compound-MEK complex over time. mdpi.com MD simulations provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. mdpi.com By simulating the atomic motions, researchers can assess how tightly the inhibitor is bound and whether conformational changes in the protein are induced upon binding, offering a dynamic view of the inhibitory mechanism. mdpi.com
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com For this compound, these calculations can provide fundamental insights into its intrinsic chemical characteristics. This compound possesses a thieno[2,3-b]pyridine (B153569) core structure, a heterocyclic system whose electronic properties can be analyzed using these methods. bohrium.comcolab.ws
By calculating properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential, researchers can understand the molecule's reactivity and the nature of its non-covalent interactions. jcchems.com This information can help rationalize why certain parts of the this compound molecule interact with specific residues in the MEK binding pocket. Furthermore, quantum chemical studies can be used to build quantitative structure-activity relationships (QSAR), which correlate a molecule's calculated electronic properties with its observed biological activity. jcchems.comresearchgate.net Such models can be invaluable for guiding the synthesis of new this compound analogs with potentially improved potency or other desirable properties. nih.gov
In Silico Prediction of Drug-Gene Associations in Pathway Contexts
In silico methodologies are crucial for predicting and understanding the complex interactions between therapeutic compounds and biological pathways. For this compound, a selective, orally available inhibitor of MEK1 and MEK2, computational approaches are instrumental in mapping its effects within the intricate network of cellular signaling. medkoo.comcancer.govcancerbiomed.org The primary target pathway for this compound is the RAS-RAF-MEK-ERK signaling cascade, a central regulator of cell proliferation and survival that is frequently dysregulated in cancer. cancer.govcancerbiomed.org
Computational models are employed to predict the downstream consequences of this compound-mediated MEK inhibition. These models integrate various data types, including genomic, transcriptomic, and proteomic data, to forecast how inhibiting MEK1/2 will affect the phosphorylation status and activity of its sole known substrates, ERK1/2. targetedonc.com The inhibition of MEK prevents the activation of ERK, which in turn is predicted to block the phosphorylation of numerous downstream transcription factors, leading to changes in gene expression that inhibit tumor cell proliferation. medkoo.comcancer.gov
Furthermore, computational systems biology approaches can model the crosstalk between the MEK/ERK pathway and other critical signaling networks, such as the PI3K/AKT/mTOR pathway. cancerbiomed.orgnih.gov Research on the combination of this compound with the PI3K inhibitor WX-037 demonstrated synergistic anti-tumor activity, a finding that can be explored and expanded upon using predictive network models. researchgate.net These models can simulate the dual inhibition of MEK and PI3K, identifying key genes and nodes responsible for the observed synergy and predicting potential mechanisms of resistance. cancerbiomed.orgnih.gov
Advanced algorithms, such as those based on heterogeneous graph-based inference or machine learning, can systematically predict novel drug-gene-disease associations. nih.govoup.comkcl.ac.uk By constructing a network of diseases, genes, and drugs, these methods can infer new therapeutic indications or identify genes that mediate sensitivity or resistance to this compound. nih.govkcl.ac.uk For instance, a model could predict that tumors with specific mutations in genes upstream of MEK (e.g., BRAF, KRAS) or in parallel pathways would be particularly sensitive to this compound, guiding patient stratification in clinical studies. cancerbiomed.orgtargetedonc.com
The table below summarizes the key signaling pathways associated with this compound and the computational approaches used to analyze them.
| Pathway | Key Genes/Proteins | Computational Analysis Approach | Predicted Effect of this compound |
| RAS-RAF-MEK-ERK | KRAS, BRAF, RAF1, MAP2K1 (MEK1), MAP2K2 (MEK2), MAPK1 (ERK2), MAPK3 (ERK1) | Kinetic modeling, Network inference, Flux balance analysis | Inhibition of ERK1/2 phosphorylation, leading to decreased proliferation and survival signals. cancer.govtargetedonc.com |
| PI3K-AKT-mTOR | PIK3CA, AKT1, MTOR, PTEN | Systems biology modeling, Crosstalk analysis | Potentiation of anti-tumor effects when combined with PI3K inhibitors like WX-037. cancerbiomed.orgresearchgate.net |
| Drug-Gene Networks | N/A | Heterogeneous graph models, Machine learning, Tensor factorization | Prediction of novel gene-drug associations, identification of biomarkers for sensitivity/resistance. nih.govoup.com |
Computational Approaches for Rational Design and Optimization of Inhibitors
The development of potent and selective kinase inhibitors like this compound relies heavily on computational methods for rational drug design and optimization. cancerbiomed.org this compound is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme distinct from the ATP-binding pocket. cancerbiomed.org This characteristic, common among newer generation MEK inhibitors, confers high specificity and reduces off-target effects. researchgate.net
Computational chemistry and molecular modeling are central to the design of such allosteric inhibitors. researchgate.net Structure-based drug design (SBDD) is a key strategy, utilizing the three-dimensional crystal structure of the target protein (MEK1/2) to design molecules that fit precisely into the allosteric pocket. mdpi.com Techniques like molecular docking simulate the binding of virtual compounds to the target's binding site, estimating the binding affinity and predicting the conformation of the ligand-protein complex. mdpi.com This allows for the virtual screening of large compound libraries to identify promising scaffolds.
Once a lead compound is identified, computational methods guide its optimization to improve properties such as potency, selectivity, and bioavailability. mdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling, often employing machine learning algorithms, builds mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.netplos.org These models can then predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. researchgate.net
De novo drug design programs can generate entirely new molecular structures within the constraints of the target's binding site. mdpi.com For instance, a tool like LigBuilder can be used to generate novel ligands tailored to the specific topology and chemical environment of the MEK allosteric site. mdpi.com Furthermore, computational tools are essential for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, a critical step in optimizing for favorable pharmacokinetics and minimizing potential liabilities. mdpi.com
The table below outlines various computational techniques and their applications in the rational design and optimization of inhibitors like this compound.
| Computational Technique | Application in Inhibitor Design & Optimization |
| Molecular Docking | Predicts binding modes and affinities of ligands to the MEK allosteric site; used for virtual screening. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the inhibitory potency of new analogs based on their chemical structure. researchgate.net |
| De Novo Design | Generates novel molecular structures computationally that are optimized to fit the target binding site. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the drug-target complex over time to assess binding stability. researchgate.net |
| ADMET Prediction | In silico models predict pharmacokinetic properties (e.g., solubility, permeability) and potential toxicity to guide lead optimization. mdpi.com |
| Fragment-Based Drug Design (FBDD) | Computationally identifies and links small chemical fragments that bind to adjacent regions of the target protein. oup.com |
Analysis of Alternative Splicing Events in the Context of Pathway Modulation
The inhibition of key signaling pathways can have profound effects on post-transcriptional processes, including alternative splicing of pre-mRNA. The MEK/ERK pathway, which this compound targets, has been shown to regulate alternative splicing, thereby adding another layer to its mechanism of action. nih.govresearchgate.net Computational analysis of transcriptome-wide data, such as that from RNA-sequencing (RNA-seq), is essential to identify and quantify these splicing changes.
Inhibition of the MEK-ERK cascade has been demonstrated to interfere with the alternative splicing of genes like CD44, a cell surface molecule involved in cell migration, and fibronectin (FN1), an extracellular matrix protein. nih.govresearchgate.net For example, activation of the MEK-ERK pathway promotes the inclusion of CD44 variant exons, a process that can be blocked by MEK inhibitors. nih.gov Computational tools are used to analyze RNA-seq data to detect such changes, calculating metrics like "percent spliced-in" (PSI) to quantify the inclusion of specific exons. researchgate.net
Recent studies have also uncovered a reverse relationship, where aberrant splicing can drive oncogenic signaling. For instance, mutations in splicing factor genes like SRSF2 and U2AF1 can cause the alternative splicing of the GNAS gene, producing a long isoform (GNAS-L). aacrjournals.org This GNAS-L protein leads to the hyperactivation of the ERK/MAPK pathway, thereby rendering the mutant cells particularly sensitive to MEK inhibitors. aacrjournals.org This highlights how in silico analysis of splicing can identify patient populations that may benefit from this compound treatment.
The analysis of alternative splicing events relies on a suite of specialized bioinformatics tools. researchgate.net These programs can identify various types of splicing events (e.g., skipped exons, retained introns, alternative splice sites) from RNA-seq data and test for significant differences between conditions, such as before and after treatment with this compound. aacrjournals.org Further computational analysis can predict the functional consequences of these splicing changes, such as alterations to protein domains, which can be performed using tools like EventPointer. oup.com
The table below describes types of alternative splicing events and the computational tools used for their analysis in the context of pathway modulation.
| Splicing Event Type | Description | Computational Analysis Tools | Potential Consequence of MEK Inhibition |
| Skipped Exon (SE) | An exon is either included or excluded from the final mRNA. aacrjournals.org | rMATS, SUPPA2, MAJIQ, EventPointer | Modulation of protein function by removing or including specific domains (e.g., in CD44). oup.comnih.govresearchgate.net |
| Retained Intron (RI) | An intron that is normally spliced out is retained in the mature mRNA. aacrjournals.org | rMATS, SUPPA2, MAJIQ, EventPointer | Introduction of a premature stop codon, leading to nonsense-mediated decay or a truncated protein. oup.comresearchgate.net |
| Alternative 3'/5' Splice Site (A3SS/A5SS) | The selection of a different splice site at the 3' or 5' end of an exon. aacrjournals.org | rMATS, SUPPA2, MAJIQ, EventPointer | Shortening or lengthening of an exon, potentially altering a protein's reading frame or functional domains. oup.comresearchgate.net |
| Mutually Exclusive Exons (MXE) | One of two exons is retained in the mRNA, but not both. aacrjournals.org | rMATS, SUPPA2, MAJIQ, EventPointer | Switching between two different protein functionalities. oup.comresearchgate.net |
Emerging Research Directions and Future Perspectives for Wx 554
WX-554 as a Chemical Probe for MAPK Pathway Elucidation
This compound is an orally available, small-molecule inhibitor that selectively targets MEK (also known as MAP2K), a central kinase in the MAPK signaling pathway. medkoo.comcancer.gov This pathway, which comprises a cascade of proteins including Ras, Raf, MEK, and ERK, is a critical regulator of diverse cellular activities such as proliferation, differentiation, and survival. mdpi.com Dysregulation of the MAPK pathway is a frequent event in many types of cancer, making its components attractive targets for therapeutic intervention. cancer.govtargetedonc.com
As a selective, noncompetitive, and allosteric inhibitor of MEK1/2, this compound serves as a precise chemical probe to dissect the intricacies of the MAPK pathway. cancerbiomed.orgresearchgate.net By selectively binding to and inhibiting MEK activity, this compound prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2. medkoo.comtargetedonc.comnih.gov This targeted inhibition allows researchers to study the downstream consequences of blocking the pathway. For instance, studies have shown that this compound markedly inhibits ERK1/2 phosphorylation. nih.gov This use of this compound helps to elucidate the specific roles of MEK-ERK signaling in growth factor-mediated cell signaling and tumor cell proliferation, contributing to a more profound understanding of the MAPK cascade's function in both normal physiology and disease states. medkoo.comcancer.gov
Investigation of Molecular Mechanisms of Resistance to MEK Inhibition in Preclinical Models
A significant challenge in the application of MEK inhibitors is the development of resistance. researchgate.net Intrinsic and acquired resistance to MEK inhibitors often involves the reactivation of the MAPK pathway or the activation of parallel survival pathways. cancerbiomed.orgnih.gov Mechanisms can include mutations in the allosteric binding pocket of MEK or the amplification of upstream drivers like RAS or RAF that restore ERK activity. cancerbiomed.org
Preclinical research has focused on strategies to overcome or delay this resistance. One prominent approach is the combination of MEK inhibitors with inhibitors of other signaling pathways. patsnap.com A key example involving this compound is its combination with WX-037, a novel PI3K inhibitor. The PI3K/AKT/mTOR pathway is another crucial signaling cascade that often exhibits crosstalk with the MAPK pathway. Tumors frequently have defects in both of these oncogenic pathways, suggesting that dual inhibition may be required for optimal activity. patsnap.comresearchgate.net
In preclinical studies using colorectal carcinoma cell lines (HCT116 and HT29), the combination of this compound and WX-037 demonstrated marked synergistic growth inhibition. nih.govpatsnap.comresearchgate.net This enhanced effect was associated with increased cytotoxicity and more profound inhibition of both ERK and S6 phosphorylation (a downstream marker of PI3K/AKT activity) compared to either agent used alone. patsnap.comresearchgate.net These findings suggest that the simultaneous blockade of the MAPK and PI3K pathways can prevent the compensatory signaling that often leads to resistance against single-agent MEK inhibition.
Table 1: In Vitro Growth Inhibition of Colorectal Cancer Cell Lines by this compound Data sourced from preclinical studies evaluating the half-maximal growth inhibitory (GI₅₀) concentration after 72-hour exposure.
| Cell Line | Mutational Status | This compound GI₅₀ (nM) | Reference |
|---|---|---|---|
| HCT116 | KRAS mutant | 38 | nih.gov |
| HT29 | BRAF mutant | 4.3 | nih.gov |
Exploration of this compound's Utility beyond Oncology Research (e.g., antiviral potential of MEK inhibitors)
While the primary focus of MEK inhibitor development has been in oncology, the fundamental role of the MAPK pathway in various biological processes suggests broader research applications. A promising area of exploration is in virology. Numerous viruses from different families depend on the host cell's Raf/MEK/ERK signaling pathway for efficient propagation. frontiersin.orgfrontiersin.org This reliance suggests that inhibiting MEK could be a viable host-directed antiviral strategy. frontiersin.org Although specific studies on this compound's antiviral activity are not yet prominent, the known antiviral potential of other MEK inhibitors like U0126 and zapnometinib provides a strong rationale for investigating this compound in this context. frontiersin.orgfrontiersin.orgflinders.edu.au
Furthermore, the utility of modulating the MAP kinase pathway extends to other non-oncological diseases. Notably, this compound has been identified in patent literature as a potential agent for modulating MAP kinase pathway activity in the context of Marfan syndrome, a genetic disorder of the connective tissue. google.com This suggests that the biological effects of MEK inhibition could be harnessed for conditions beyond cancer, opening new avenues for future research into the therapeutic potential of this compound.
Advancements in Analytical Techniques for Comprehensive Compound Profiling in Research Settings
Comprehensive profiling of a chemical compound in a research setting requires robust analytical techniques to measure its concentration in biological matrices (pharmacokinetics) and to quantify its effect on the target pathway (pharmacodynamics).
For pharmacokinetic analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard and highly sensitive method. Research on this compound has utilized LC-MS/MS to measure its concentration in tumors from preclinical xenograft models. researchgate.net This technique allows for precise quantification, which is essential for correlating drug exposure with anti-tumor efficacy and for studying potential drug-drug interactions, such as the observation that the PI3K inhibitor WX-037 may delay the tumor uptake of this compound at higher doses. patsnap.comresearchgate.net
For pharmacodynamic analysis, a key method is to assess the inhibition of the MEK target by measuring the phosphorylation status of its substrate, ERK. frontiersin.orgfrontiersin.org Techniques such as Western blotting and enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify levels of phosphorylated ERK (p-ERK) in tumor tissues or peripheral blood mononuclear cells (PBMCs) following treatment with a MEK inhibitor. frontiersin.orgfrontiersin.org
Future advancements could involve hyphenated techniques like GC-MS for metabolomic profiling or high-resolution mass spectrometry for proteomics to build a more complete picture of the cellular response to this compound. Techniques for analyzing protein glycosylation, such as hydrophilic interaction liquid chromatography (HILIC), could also provide deeper insights into the broader biological effects of treatment. tandfonline.com
Table 2: Pharmacokinetic Profile of this compound in HT29 Tumor Xenografts Tumor concentrations measured by LC-MS/MS at various time points after a single oral dose.
| Time Point | This compound Concentration (ng/g) at 1 mg/kg Dose | Reference |
|---|---|---|
| 1 hour | ~150 | researchgate.net |
| 6 hours | ~25 | researchgate.net |
| 24 hours | ~5 | researchgate.net |
Opportunities for Further Structural Biology and Biophysical Characterization
Understanding how a drug binds to its target at the atomic level is crucial for rational drug design and for explaining its potency and selectivity. This compound is described as an allosteric MEK1/2 inhibitor, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket. cancerbiomed.orgresearchgate.net While the structures of several other allosteric MEK inhibitors in complex with the MEK enzyme have been solved, the specific crystal structure of this compound has not been publicly disclosed. sciforschenonline.org
A significant future opportunity lies in determining the high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to MEK1 or MEK2. Such a structure would provide precise details of the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern its binding. This information could explain its specific inhibitory profile and guide the development of next-generation inhibitors with improved properties.
In addition to structural biology, biophysical techniques offer further avenues for characterization. Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to precisely measure the binding affinity (KD), association rates, and dissociation rates of this compound with its target. These quantitative biophysical data are invaluable for building a complete structure-activity relationship and for comparing this compound with other MEK inhibitors.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects
To move beyond a single-pathway view and gain a holistic understanding of the biological effects of this compound, future research can leverage the power of multi-omics data integration. metwarebio.com This approach combines data from different biological layers—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a drug's impact on a biological system. oup.com
While no specific multi-omics studies on this compound have been published, the framework for such an investigation is well-established. plos.org A potential workflow could involve:
Transcriptomics (RNA-seq): To analyze how this compound treatment alters the gene expression landscape in cancer cells. This would reveal the full set of genes that are up- or down-regulated downstream of MEK inhibition.
Proteomics (Mass Spectrometry): To determine how the changes in gene expression translate to the protein level and to identify post-translational modifications influenced by the drug.
Metabolomics (GC-MS or LC-MS): To profile the changes in cellular metabolites, uncovering how this compound impacts cellular metabolism and energy production.
By integrating these datasets, researchers could identify not only the direct on-target effects of this compound but also potential off-target effects, novel mechanisms of action, and biomarkers that could predict which tumors might be most sensitive to treatment. metwarebio.commedrxiv.org This systems-level perspective is essential for advancing the compound's development and for uncovering new biological insights. oup.com
Q & A
Q. What experimental models are recommended for assessing WX-554’s efficacy in preclinical studies?
this compound’s antitumor activity has been extensively evaluated in colorectal cancer xenograft models, such as HCT116 (KRAS mutant) and HT29 (BRAF mutant) cell lines. These models are chosen due to their sensitivity to MEK inhibition, as this compound demonstrates dose-dependent tumor growth delay in vivo, with IC50 values of 4.7 nM (MEK1) and 11 nM (MEK2) . Researchers should prioritize these models to align with established pharmacokinetic (PK) and pharmacodynamic (PD) benchmarks.
Q. How is the inhibitory concentration (GI50) of this compound determined in vitro?
GI50 values are calculated using dose-response assays over 72 hours, where cell viability is measured at varying concentrations (e.g., 0.25x to 4x GI50). For this compound, the GI50 in HCT116 and HT29 cells is 18 ng/mL and 2 ng/mL, respectively. Researchers should use standardized growth inhibition protocols and validate results with ERK1/2 phosphorylation assays to confirm MEK pathway suppression .
Q. What methodologies ensure reproducibility in this compound studies?
Detailed experimental protocols, including dosing schedules (e.g., oral administration at 1–5 mg/kg), PK sampling time points (6 h and 24 h), and tumor homogenization procedures, must be documented. Replicability requires adherence to in vivo PK parameters, such as tumor-to-plasma concentration ratios, and cross-validation using orthogonal assays like Western blotting for pERK .
Advanced Research Questions
Q. How can researchers evaluate synergistic effects when combining this compound with PI3K inhibitors like WX-037?
Synergy is quantified using median effect analysis (e.g., CalcuSyn software), which calculates combination indices (CI). For this compound and WX-037, CI < 1 indicates strong synergy in colorectal models. Researchers should test equipotent concentration ratios (e.g., 1:1 GI50) and validate findings with in vivo xenograft studies, noting that synergistic efficacy may occur even when tumor drug levels fall below single-agent GI50 thresholds .
Q. What methodologies address pharmacokinetic variability in this compound combination therapies?
Time-dependent PK interactions, such as delayed tumor uptake of this compound when co-administered with high-dose WX-037 (100 mg/kg), require multi-timepoint sampling (e.g., 6 h and 24 h). Researchers should employ compartmental PK modeling to analyze dose-dependent changes in plasma and tumor drug levels, particularly in BRAF vs. RAS mutant models .
Q. How can contradictions between in vitro and in vivo this compound efficacy data be resolved?
Discrepancies arise when in vivo plasma concentrations fall below in vitro GI50 values (e.g., 1 mg/kg this compound yields plasma levels of ~15 ng/mL at 24 h, below HCT116 GI50). Researchers should integrate tumor tissue concentration data (often exceeding plasma levels) and consider combination therapy effects, where sub-GI50 doses may still achieve efficacy due to synergistic mechanisms .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to in vitro data, while mixed-effects models account for inter-animal variability in xenograft studies. Reporting 95% confidence intervals for GI50 and synergy indices (e.g., CI values) enhances rigor .
Methodological Considerations
- Data Interpretation : When this compound fails to suppress tumor growth in vivo despite potent in vitro activity, evaluate drug penetration (tumor/plasma ratios) and compensatory pathway activation (e.g., PI3K/AKT). Use RNA sequencing to identify resistance mechanisms .
- Ethical Reporting : Disclose all PK/PD variability and negative results, such as terminated clinical trials (NCT01581060), to avoid publication bias. Follow ARRIVE guidelines for preclinical studies .
- Theoretical Frameworks : Anchor studies in the RAS/RAF/MEK/ERK pathway theory, linking this compound’s mechanism to downstream apoptosis and proliferation markers. Contrast with PI3K pathway crosstalk in combination therapy models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
